molecular formula C18H27NO3 B1484640 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1240969-59-8

4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1484640
CAS RN: 1240969-59-8
M. Wt: 305.4 g/mol
InChI Key: KOUUZSVQZUIQNU-UHFFFAOYSA-N
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Description

4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as 4-HM-3-MPPCA-t-B, is an organic compound that has been used in a variety of laboratory experiments and research studies. It is a derivative of piperidine, a nitrogen-containing cyclic compound that is found in a variety of plants and animals. 4-HM-3-MPPCA-t-B has been found to have a number of potential applications in scientific research, including as a catalyst, a reagent, and a substrate.

Scientific Research Applications

4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B has been found to have a number of potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including the synthesis of 2-aryl-3-methylpiperidines. It has also been used as a reagent in the synthesis of 3-methyl-4-hydroxymethylphenyl-piperidine-1-carboxylic acid and its derivatives, as well as in the synthesis of 2-aryl-3-methylpiperidines. Additionally, this compound-t-B has been used as a substrate in the synthesis of 2-aryl-3-methylpiperidines and in the synthesis of 3-methyl-4-hydroxymethylphenyl-piperidine-1-carboxylic acid and its derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of a variety of compounds. Specifically, it is believed that this compound-t-B helps to facilitate the formation of a carbon-carbon bond between two molecules. Additionally, it is believed that this compound-t-B helps to facilitate the formation of a carbon-nitrogen bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-t-B are not fully understood. However, it is believed that the compound may have some potential therapeutic applications. For example, it has been suggested that this compound-t-B may have anti-inflammatory and analgesic properties. Additionally, it has been suggested that this compound-t-B may have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B in laboratory experiments has a number of advantages. Specifically, it is a relatively inexpensive and readily available compound, making it an ideal choice for a variety of experiments. Additionally, this compound-t-B is relatively stable and non-toxic, making it safe to use in a variety of experiments.
However, there are also some limitations to the use of this compound-t-B in laboratory experiments. Specifically, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive, making it difficult to use in a variety of reactions.

Future Directions

Given the potential therapeutic applications of 4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester-t-B, there are a number of potential future

properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)-3-methylphenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-13-11-15(5-6-16(13)12-20)14-7-9-19(10-8-14)17(21)22-18(2,3)4/h5-6,11,14,20H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUUZSVQZUIQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(4-Hydroxymethyl-3-methylphenyl)-piperidine-1-carboxylic acid tert-butyl ester

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